
Epiphorellic acid 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epiphorellic acid 1 is a natural product that has been isolated from the fungus Epichloe typhina. It is a member of the epipolythiodioxopiperazine (ETP) family of compounds, which have been shown to possess a range of biological activities. Epiphorellic acid 1 has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Discovery and Chemical Structure
Epiphorellic acid 1 was first identified in the lichen Cornicularia epiphorella, along with epiphorellic acid 2. These compounds are classified as diaryl ethers. The structure of epiphorellic acid 1 was established through spectroscopic evidence and chemical transformations, and its synthesis was later achieved using a biomimetic-type approach involving a Smiles rearrangement (Fiedler, Gambaro, Garbarino, & Quilhot, 1986) (Elix & Jenie, 1989).
Antimicrobial Properties
Epiphorellic acid has been studied for its antimicrobial properties. Specifically, it has been shown to inhibit the ATP hydrolytic activity of RecA protein from Escherichia coli, behaving as a non-competitive inhibitor for the ATP site and competitively binding the ssDNA binding site. This positions epiphorellic acid as a potential hit for developing more effective RecA inhibitors (Bellio et al., 2017).
Cancer Research
In the field of cancer research, epiphorellic acid 1 has been explored for its effects on prostate carcinoma cells. It, along with other lichen metabolites, has been shown to inhibit the growth of human prostate carcinoma DU-145 cells, inducing apoptotic death. This suggests a potential role for epiphorellic acid 1 in cancer treatment (Russo et al., 2006).
properties
CAS RN |
101910-69-4 |
|---|---|
Product Name |
Epiphorellic acid 1 |
Molecular Formula |
C26H34O8 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid |
InChI |
InChI=1S/C26H34O8/c1-5-7-9-11-16-13-17(27)14-20(22(16)26(31)33-4)34-24-18(12-10-8-6-2)23(25(29)30)19(28)15-21(24)32-3/h13-15,27-28H,5-12H2,1-4H3,(H,29,30) |
InChI Key |
FVGIGMWEANQQSW-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |
Other CAS RN |
101910-69-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




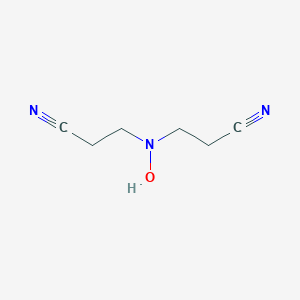

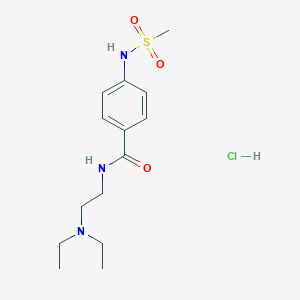


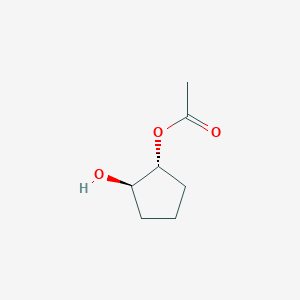


![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
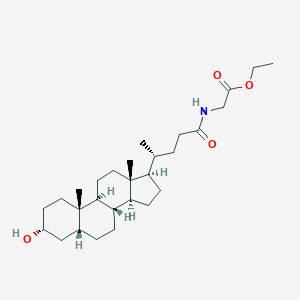
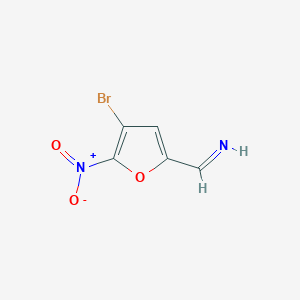
![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)
